Compound Description: This compound is a structural analog of 6-(Piperidin-1-yl)pyrimidin-4-amine. It has been studied for its crystal structure and intermolecular interactions. []
Compound Description: This compound is a pyrimidin-4-one derivative synthesized and screened for antimicrobial activities, showing significant antibacterial activity. []
Compound Description: This compound served as a ligand (L) in forming a copper(II) complex, [CuLCl2], investigated for its structure and spectral properties. []
Compound Description: This compound is a triazine derivative characterized by X-ray crystallography. []
Relevance: While structurally similar to 6-(Piperidin-1-yl)pyrimidin-4-amine due to the presence of a piperidin-1-yl group, this compound features a 1,3,5-triazine core instead of pyrimidine. It also includes additional chlorine and diethylamino substituents. []
Compound Description: This pyrimidin-4-amine derivative showed superior fungicidal activity compared to commercial fungicides but displayed high toxicity to rats. []
Compound Description: This compound, identified as HNPC-A9229, emerged as a potent fungicide with lower toxicity to rats compared to earlier analogs. It exhibits superior fungicidal activity against various fungi. []
Compound Description: This group of compounds represents a series of 2/6-aryl/heteroaryl substituted pyrimidin-4-amine analogues featuring a trifluoromethyl group on the pyridine ring. []
Compound Description: This compound, also known as CP-690,550, is a clinically relevant Janus kinase 3 (Jak3) inhibitor. [] It exhibits potent inhibitory activity against Jak3 and has shown efficacy in treating diseases mediated by protein-tyrosine-kinases. []
Compound Description: This compound, synthesized using a one-pot method, is a novel structure with potential pharmacological applications due to its predicted drug-likeliness features and good oral bioavailability. []
Compound Description: This compound class represents a series of peripherally restricted inverse agonists of the CB1 receptor. They exhibit potential in treating metabolic diseases with reduced central nervous system side effects. []
Compound Description: This compound is a potent, orally active cyclin-dependent kinase (CDK) inhibitor with promising antitumor activity against hematological malignancies. []
Relevance: While sharing the pyrimidine ring as a structural element with 6-(Piperidin-1-yl)pyrimidin-4-amine, this compound lacks the piperidine substituent. It possesses a complex structure with indazolyl, quinazolinyl, and piperazinyl moieties, contributing to its CDK inhibitory activity. []
Compound Description: This compound, also known as Paliperidone or 9-hydroxyrisperidone, is a heterocyclic compound with diverse pharmacological properties. []
Compound Description: U8 is another pyrimidin-4-amine derivative displaying broad-spectrum insecticidal and fungicidal activity, similar to U7. []
Relevance: Structurally, U8 closely resembles U7, with the primary difference being the presence of a bromo substituent instead of chloro at position 5 of the pyrimidine ring. It also shares the pyrimidin-4-amine core with 6-(Piperidin-1-yl)pyrimidin-4-amine but lacks the piperidine ring. []
Compound Description: This series of compounds represents a group of designed and synthesized V600EBRAF inhibitors with potential anticancer activity. []
Relevance: While sharing the pyrimidin-2-amine core structure with 6-(Piperidin-1-yl)pyrimidin-4-amine, these derivatives lack the characteristic piperidine ring. They feature a 1H-benzo[d]imidazol-1-yl group at position 4 and a sulfonamide moiety linked via either an ethylamine or propylamine bridge, contributing to their distinct biological activity. []
Compound Description: This compound is a novel crystalline form of the Jak3 inhibitor CP-690,550, synthesized for potential therapeutic use in diseases mediated by protein-tyrosine-kinases. []
Relevance: This compound is a citrate salt of CP-690,550, and it shares the same complex structure with a piperidin-1-yl substituent, differing from 6-(Piperidin-1-yl)pyrimidin-4-amine in its core structure and additional substituents. []
Compound Description: This compound is a potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor with potential therapeutic benefits for schizophrenia. []
Compound Description: This group of compounds represents a series of potent and selective NF-κB inducing kinase (NIK) inhibitors, with potential therapeutic applications for treating psoriasis. []
Compound Description: These compounds constitute a novel series of CDK2 inhibitors with potential as anticancer agents. They exhibit potent antiproliferative activity against various cancer cell lines. []
Relevance: While sharing a pyrimidin-2-amine core with 6-(Piperidin-1-yl)pyrimidin-4-amine, these derivatives lack the piperidine ring. They are characterized by two 1H-pyrazol-4-yl substituents at positions N and 4, contributing to their selective CDK2 inhibitory activity and anticancer potential. []
24. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines []
Compound Description: This group of compounds represents a novel class of non-imidazole histamine H3 receptor (H3R) agonists with potent in vivo central nervous system activity. []
Relevance: These compounds, while sharing a pyrimidin-2-amine core with 6-(Piperidin-1-yl)pyrimidin-4-amine, lack the piperidine ring. They feature a 3-aminoazetidin-1-yl substituent at position 4, contributing to their unique H3R agonist activity. []
Compound Description: These compounds are synthesized via a four-component reaction involving Meldrum's acid, aryl aldehydes, trialkyl phosphites, and piperidine. []
Compound Description: This compound, characterized by X-ray crystallography, exhibits a highly polarized molecular-electronic structure and forms supramolecular structures through various intermolecular interactions. []
Compound Description: This compound, also characterized by X-ray crystallography, exhibits a less polarized structure compared to its chloro analog and forms different supramolecular structures. []
Compound Description: This compound, designated as CHMFL-EGFR-202, is a novel irreversible EGFR mutant kinase inhibitor with potential therapeutic applications in treating EGFR mutant-driven cancers. []
Compound Description: This compound, identified as GSK2606414, is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), showing potential in treating diseases involving PERK activation. []
Compound Description: This group of compounds represents a series of pyrimidine derivatives synthesized using microwave irradiation and evaluated for their antibacterial activity. []
Compound Description: This compound, identified as 13an, is a multikinase inhibitor showing potent anti-triple negative breast cancer (TNBC) activities both in vitro and in vivo. []
Compound Description: This compound, a novel pyridine derivative, is synthesized through a one-pot, three-component reaction and characterized using various spectroscopic techniques. []
Compound Description: This group of compounds represents a series of thienopyrimidinone derivatives synthesized using an iminophosphorane-based method. []
Relevance: While structurally distinct from 6-(Piperidin-1-yl)pyrimidin-4-amine, these compounds share a pyrimidin-4-one core. They lack the piperidine ring and feature a thieno[2,3-d]pyrimidine core and a 1H-1,2,4-triazol-1-yl substituent, distinguishing their chemical and potential biological properties. []
Compound Description: This compound, designated as CHMFL-FLT3-122, is a potent and orally available FLT3 kinase inhibitor with potential therapeutic applications in treating FLT3-ITD positive acute myeloid leukemia. []
Compound Description: This compound represents a class of pyrimidin-2-amine derivatives synthesized and screened for antimicrobial activity. []
Relevance: This compound shares the core structure of 6-(piperidin-1-yl)pyrimidin-4-amine, with a pyrimidine ring substituted with an amine group at position 2 and a substituted phenyl ring at position 6. While it features a pyrrolidin-1-yl group attached to the phenyl ring, similar to the piperidin-1-yl group in the target compound, the position of the amine on the pyrimidine ring differs. []
36. Pyrazin-2-yl-pyridin-2-yl-amine and Pyrazin-2-yl-pyrimidin-4-yl-amine Compounds [, ]
Compound Description: This group of compounds, classified as biaryl amines, exhibits inhibitory activity against Checkpoint Kinase 1 (CHK1), indicating potential applications in cancer treatment. [, ]
Relevance: These compounds, while lacking the piperidin-1-yl substituent, are structurally related to 6-(Piperidin-1-yl)pyrimidin-4-amine through their shared pyrimidine-4-amine core. They feature a pyrazin-2-yl group linked to the pyrimidine ring, contributing to their distinct CHK1 inhibitory activity. [, ]
Compound Description: These compounds, synthesized through a sterioselective reaction, exhibit significant antiviral activity against herpes simplex viruses (HSV-1). []
Compound Description: This group of compounds represents a series of pyridopyrimidine derivatives synthesized and evaluated for their antibacterial and antioxidant activities. []
Relevance: While sharing the pyrimidin-4-amine core with 6-(Piperidin-1-yl)pyrimidin-4-amine, these derivatives lack the piperidine ring. They feature a pyridopyrimidine core with a benzimidazolyl group and various substituted phenyl rings, contributing to their potential antibacterial and antioxidant properties. []
Compound Description: This compound, identified as NVP-BGJ398, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, demonstrating significant antitumor activity. []
41. 6-Chloro- and 5,7-Dichloro-4-Hydroxy-3-[Aryl (Piperidin-1-yl)Methyl]Quinolin-2(1H)-Ones []
Compound Description: These compounds are quinolinone derivatives synthesized using nanocrystalline ZnO as a catalyst. []
Compound Description: This compound, DB07075, is identified as a potential inhibitor of the cancer Osaka thyroid kinase (COT), suggesting potential anticancer activity. []
43. 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine and 4-methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine []
Compound Description: These compounds represent novel pyrimidothiazine ring systems synthesized and characterized as potential bioactive molecules. []
Compound Description: This compound serves as a key intermediate in synthesizing potent deoxycytidine kinase (dCK) inhibitors. []
Relevance: This compound shares the 2-oxy-pyrimidin-4-amine moiety with 6-(Piperidin-1-yl)pyrimidin-4-amine. While it incorporates a piperidine ring, it's linked through an oxygen atom at position 4 of the piperidine, unlike the direct attachment in the target compound. Additionally, it features a fluorine atom at position 5. []
45. 3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)-substituted pyrazolo[3,4-d]pyrimidin-4-amines []
Compound Description: These compounds are pyrazolopyrimidine derivatives synthesized via click chemistry and investigated as potential inhibitors of the Plasmodium falciparum PfPK7 protein kinase. []
Overview
6-(Piperidin-1-yl)pyrimidin-4-amine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a piperidine moiety at the 6-position and an amino group at the 4-position. This compound is of particular interest in medicinal chemistry due to its potential biological activities, including roles as enzyme inhibitors and receptor ligands. The structural features of this compound allow for diverse interactions with biological targets, making it a valuable scaffold in drug design and development.
Source
The compound is synthesized through various chemical methods, often involving the reaction of pyrimidine derivatives with piperidine. It can also be derived from commercially available precursors, facilitating its use in research and industrial applications.
Classification
6-(Piperidin-1-yl)pyrimidin-4-amine belongs to the class of pyrimidine derivatives and is categorized as an amine due to the presence of the amino group. Its unique structure places it within the broader category of heterocyclic compounds, which are compounds containing rings made up of at least two different elements, typically carbon and nitrogen.
Synthesis Analysis
Methods
The synthesis of 6-(Piperidin-1-yl)pyrimidin-4-amine typically involves several key steps:
Starting Materials: Commonly used starting materials include substituted pyrimidines and piperidine.
Reaction Conditions: The reactions are generally carried out under controlled conditions, often utilizing solvents such as dimethylformamide or ethanol at elevated temperatures (around 90–120 °C) to facilitate cyclization and substitution reactions.
Technical Details
One effective synthetic route involves nucleophilic substitution where piperidine reacts with a halogenated pyrimidine derivative. The reaction can be optimized by varying factors such as temperature, solvent choice, and reaction time to achieve higher yields. For instance, a study indicated that using N,N-diisopropylethylamine as a base in dimethylformamide can yield significant amounts of the desired product within 8–10 hours under reflux conditions.
Molecular Structure Analysis
Structure
The molecular structure of 6-(Piperidin-1-yl)pyrimidin-4-amine features:
A pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
A piperidine ring, a saturated six-membered ring containing one nitrogen atom.
An amino group attached to the pyrimidine ring at position 4.
Data
The molecular formula is C10H13N3, with a molar mass of approximately 177.23 g/mol. The compound's structure can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Reactions
6-(Piperidin-1-yl)pyrimidin-4-amine can undergo several types of chemical reactions:
Oxidation: It can be oxidized to form N-oxides using agents like hydrogen peroxide.
Reduction: The amino group may be reduced to form secondary or tertiary amines.
Substitution: The piperidine moiety can be substituted with various functional groups through nucleophilic substitution reactions.
Technical Details
Common reagents for these reactions include:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation processes.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Nucleophiles: Amines or thiols for substitution reactions under basic conditions.
Mechanism of Action
The mechanism of action for 6-(Piperidin-1-yl)pyrimidin-4-amine primarily involves its interaction with specific biological targets, such as enzymes or receptors. The piperidine moiety enhances binding affinity through hydrophobic interactions, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the biological activity of target molecules, potentially leading to therapeutic effects in various conditions.
Physical and Chemical Properties Analysis
Physical Properties
The compound typically exhibits:
A melting point range that can vary based on purity but generally falls between 150–160 °C.
Chemical Properties
Key chemical properties include:
Solubility: Soluble in polar solvents like water and methanol but less soluble in non-polar solvents.
Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance provide insights into functional groups and molecular dynamics.
Applications
6-(Piperidin-1-yl)pyrimidin-4-amine has several scientific uses:
Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds, particularly those targeting G protein-coupled receptors involved in metabolic disorders.
Biological Research: Used in studies investigating enzyme inhibitors and receptor ligands, contributing to understanding disease mechanisms and drug action.
Industrial Applications: Employed in developing specialty chemicals and advanced materials due to its unique structural properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.